molecular formula C17H14ClN3OS B2448774 4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine CAS No. 380871-41-0

4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine

Cat. No.: B2448774
CAS No.: 380871-41-0
M. Wt: 343.83
InChI Key: OLOXDRRFGMHPJK-UHFFFAOYSA-N
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Description

4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl sulfanyl group and a pyridine ring

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-16(23-15-5-3-14(18)4-6-15)12(2)21(20-11)17(22)13-7-9-19-10-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOXDRRFGMHPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=NC=C2)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Bases like sodium hydride, potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific structure of 4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine may enhance its efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis .
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Agricultural Science Applications

  • Pesticide Development : The unique structure of this compound allows for its use as a precursor in the synthesis of novel pesticides. Its efficacy in targeting specific pests while minimizing environmental impact is currently under investigation .
  • Herbicide Formulations : Similar pyrazole compounds have been formulated into herbicides that effectively control weed growth without harming crops. This compound may offer similar benefits and is being researched for its herbicidal properties .

Materials Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices is being explored to create materials with enhanced thermal stability and mechanical properties. This could lead to advancements in the development of high-performance materials for industrial applications .
  • Nanotechnology : Research into nanocomposites using this compound is underway, focusing on its potential to improve the properties of nanomaterials used in electronics and photonics .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using a specific cancer cell line with IC50 values indicating potency.
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models, suggesting potential therapeutic uses in chronic inflammatory diseases.
Study 3Pesticide EfficacyReported effective pest control with minimal toxicity to non-target organisms, highlighting its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl sulfanyl group can interact with hydrophobic pockets in proteins, while the pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyrazole and a pyridine ring, along with the chlorophenyl sulfanyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Biological Activity

The compound 4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14ClN3O1S\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_1\text{S}

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines.

  • Case Study 1 : A derivative with a similar structure was tested against the MCF-7 breast cancer cell line, revealing an IC50 value of 0.01 µM , indicating potent cytotoxicity compared to standard drugs like doxorubicin .
  • Case Study 2 : Another study reported that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM , which is significant for targeting specific pathways in cancer proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases.

  • Research Findings : Molecular docking studies have shown that similar pyrazole compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

Antimicrobial Activity

Emerging studies have also evaluated the antimicrobial properties of pyrazole derivatives.

  • Case Study 3 : Insecticide evaluation of a structurally related pyrazole compound against Spodoptera littoralis demonstrated effective larvicidal activity, indicating potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-70.01
AnticancerAurora-A kinase0.16
Anti-inflammatoryCytokine inhibitionN/A
AntimicrobialSpodoptera littoralisN/A

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Pyrazole Ring : Known for its ability to stabilize interactions with protein targets.
  • Chlorophenyl Group : Enhances lipophilicity and improves membrane permeability.
  • Sulfanyl Group : May contribute to the modulation of redox states within cells, influencing signaling pathways.

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